TOP1 Inhibition Potency: Deruxtecan (DXd) vs. Exatecan Free Base
Deruxtecan (DXd) demonstrates superior TOP1 inhibitory potency compared to its parent compound exatecan free base. In enzymatic assays, DXd exhibits an IC50 of 0.31 μM, representing a 7.1-fold improvement in potency over exatecan free base (IC50 = 2.2 μM) . This enhanced potency enables effective target engagement at lower intracellular concentrations, a critical advantage for ADC payload delivery where payload release is limited by receptor internalization kinetics.
| Evidence Dimension | TOP1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.31 μM |
| Comparator Or Baseline | Exatecan free base: 2.2 μM (0.975 μg/mL) |
| Quantified Difference | 7.1-fold lower IC50 (higher potency) |
| Conditions | Enzymatic TOP1 inhibition assay |
Why This Matters
The 7.1-fold potency improvement directly translates to lower payload concentration requirements, enabling effective ADC cytotoxicity at clinically achievable intratumoral concentrations.
